1-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
Starting Materials: The pyrazolo[3,4-b]pyridine intermediate and 3-fluorobenzoyl chloride.
Reaction Conditions: The reaction is typically performed in an inert atmosphere using a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Carboxylation:
Starting Materials: The fluorophenyl-substituted pyrazolo[3,4-b]pyridine and carbon dioxide.
Reaction Conditions: The carboxylation is achieved using a Grignard reagent or organolithium compound to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2/c1-8-6-12(15(20)21)13-9(2)18-19(14(13)17-8)11-5-3-4-10(16)7-11/h3-7H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRFUFARESZYMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC(=CC=C3)F)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions
-
Formation of the Pyrazolo[3,4-b]pyridine Core:
Starting Materials: 3,6-dimethylpyridine and hydrazine hydrate.
Reaction Conditions: The reaction is carried out in the presence of a catalyst such as acetic acid under reflux conditions to form the pyrazolo[3,4-b]pyridine intermediate.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically performed under acidic or basic conditions.
Products: Oxidation can lead to the formation of ketones or aldehydes depending on the site of oxidation.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Conducted under anhydrous conditions to prevent hydrolysis.
Products: Reduction can yield alcohols or amines.
-
Substitution:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
1-(3-Fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has diverse applications in scientific research:
-
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of novel catalysts and ligands for organic reactions.
-
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly in the modulation of kinases and phosphatases.
- Studied for its antimicrobial and antifungal properties.
-
Medicine:
- Explored as a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.
- Evaluated for its pharmacokinetic and pharmacodynamic properties in preclinical studies.
-
Industry:
- Utilized in the development of advanced materials, including polymers and coatings with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets:
-
Molecular Targets:
- The compound may bind to active sites of enzymes, inhibiting their activity.
- It can interact with cellular receptors, modulating signal transduction pathways.
-
Pathways Involved:
- Inhibition of kinase activity, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
- Modulation of inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Similar structure but with a chlorine substituent instead of fluorine.
1-(3-Methylphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: Contains a methyl group instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in 1-(3-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid enhances its lipophilicity and metabolic stability, making it a more potent candidate in drug development.
- Fluorine substitution often improves the compound’s ability to penetrate biological membranes and increases its binding affinity to target proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
